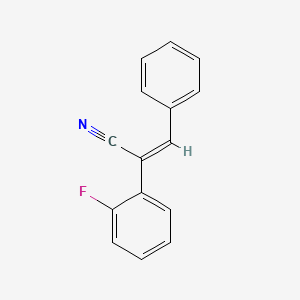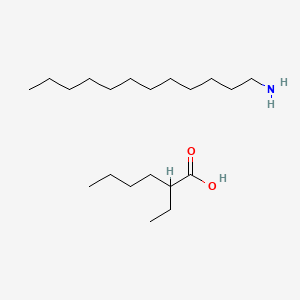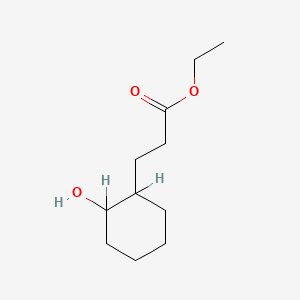
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is a unique organometallic compound that features a lead atom bonded to an isoindole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of triethyllead chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the lead compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of the lead compound.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle lead compounds. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The lead atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylplumbyl group can be substituted with other functional groups using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols (R-SH), amines (R-NH2).
Major Products Formed
Oxidation: Lead oxides or lead hydroxides.
Reduction: Lead hydrides or elemental lead.
Substitution: Compounds with new functional groups replacing the triethylplumbyl group.
科学研究应用
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
作用机制
The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.
相似化合物的比较
Similar Compounds
2-(Triethylstannyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a tin atom instead of lead.
2-(Triethylgermyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a germanium atom instead of lead.
2-(Triethylsilyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a silicon atom instead of lead.
Uniqueness
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
13560-58-2 |
|---|---|
分子式 |
C14H19NO2Pb |
分子量 |
440 g/mol |
IUPAC 名称 |
2-triethylplumbylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
OOXRAMLGHFBZIZ-UHFFFAOYSA-M |
规范 SMILES |
CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



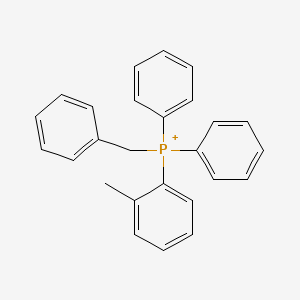

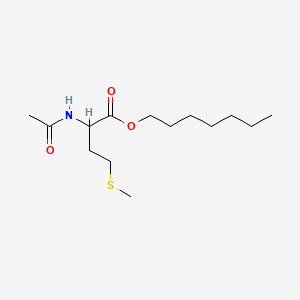
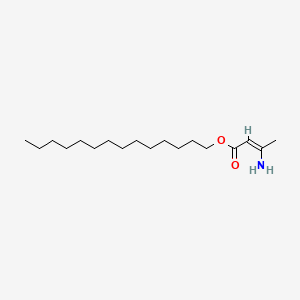
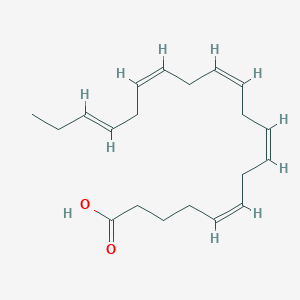
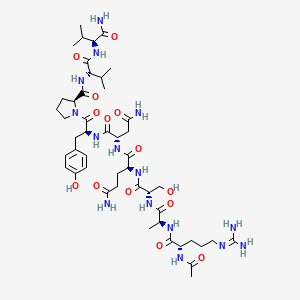
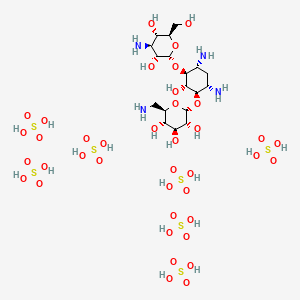
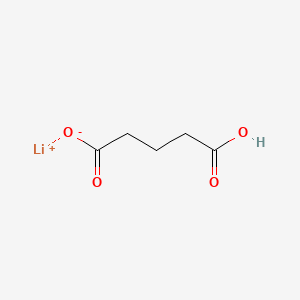
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
